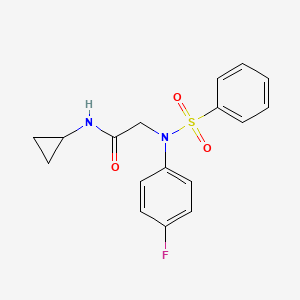![molecular formula C17H13NO5 B5793709 2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5793709.png)
2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, also known as ISO, is a chemical compound with potential applications in the field of scientific research. ISO is a synthetic derivative of the natural product staurosporine, which has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial effects.
Mecanismo De Acción
2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione exerts its biological effects by inhibiting protein kinases, which are enzymes that regulate cellular signaling pathways. Specifically, this compound binds to the ATP-binding site of protein kinases, preventing them from phosphorylating target proteins. This leads to the inhibition of downstream signaling pathways, resulting in the biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and inhibit microbial growth. It has also been shown to modulate gene expression, leading to changes in cellular function. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its high potency and specificity for protein kinases. This allows for precise modulation of cellular signaling pathways, leading to a better understanding of cellular function. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using this compound is its potential toxicity, as it can inhibit multiple protein kinases and disrupt cellular signaling pathways. Therefore, careful dosing and monitoring are required when using this compound in experiments.
Direcciones Futuras
There are several future directions for research on 2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione. One area of interest is the development of this compound analogs with improved potency and specificity for protein kinases. Additionally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research. Finally, the elucidation of the molecular mechanisms underlying the biological effects of this compound is an important area of research that will help to further our understanding of cellular signaling pathways.
Métodos De Síntesis
The synthesis of 2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves the reaction of staurosporine with a mixture of acetic anhydride and acetic acid in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to produce high yields of this compound with good purity and reproducibility.
Aplicaciones Científicas De Investigación
2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit a wide range of biological activities, including inhibition of protein kinases, induction of apoptosis, and modulation of gene expression. This compound has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory and anti-microbial effects, making it a potential candidate for the treatment of inflammatory and infectious diseases.
Propiedades
IUPAC Name |
2-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-9-13(19)7-6-12(15(9)21)14(20)8-18-16(22)10-4-2-3-5-11(10)17(18)23/h2-7,19,21H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHPEVKZXHUCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)CN2C(=O)C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(4-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5793630.png)
![N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5793634.png)




![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)




![4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5793725.png)
![ethyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5793729.png)
![5-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5793732.png)
